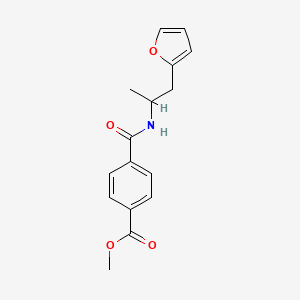

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate

Description

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker attached to a furan-containing propan-2-yl substituent.

Properties

IUPAC Name |

methyl 4-[1-(furan-2-yl)propan-2-ylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-11(10-14-4-3-9-21-14)17-15(18)12-5-7-13(8-6-12)16(19)20-2/h3-9,11H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBWRZPDIKEZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amide Coupling via Acid Chloride Intermediate

The most widely reported method involves the sequential formation of the carbamoyl bond followed by esterification. This approach leverages the reactivity of acid chlorides to facilitate amide coupling under mild conditions.

Synthesis Steps:

- Preparation of 1-(Furan-2-yl)Propan-2-amine :

- Synthesized via reductive amination of furan-2-carbaldehyde with nitropropane using hydrogen gas and a palladium catalyst.

- Reaction equation:

$$

\text{Furan-2-carbaldehyde} + \text{Nitropropane} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-(Furan-2-yl)Propan-2-amine}

$$ - Yield: 68–72% after purification by vacuum distillation.

Synthesis of Methyl 4-(Chlorocarbonyl)Benzoate :

- Methyl 4-carboxybenzoate is treated with thionyl chloride (SOCl₂) at 60°C for 4 hours to generate the acid chloride.

- Reaction equation:

$$

\text{Methyl 4-carboxybenzoate} + \text{SOCl}2 \rightarrow \text{Methyl 4-(chlorocarbonyl)benzoate} + \text{SO}2 + \text{HCl}

$$ - Yield: >90% after solvent removal.

Amide Bond Formation :

- The acid chloride is reacted with 1-(furan-2-yl)propan-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C.

- Reaction equation:

$$

\text{Methyl 4-(chlorocarbonyl)benzoate} + \text{1-(Furan-2-yl)Propan-2-amine} \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}

$$ - Yield: 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages : High purity, scalability, and compatibility with industrial processes.

Limitations : Requires handling of corrosive thionyl chloride and stringent temperature control.

One-Pot Coupling Using Carbodiimide Reagents

Recent advancements highlight the use of carbodiimide-based coupling agents to streamline synthesis under milder conditions.

Synthesis Steps:

- In-Situ Activation of Methyl 4-Carboxybenzoate :

- Amine Addition :

- 1-(Furan-2-yl)propan-2-amine is added dropwise, and the reaction is stirred for 12–16 hours.

- Reaction equation:

$$

\text{Methyl 4-carboxybenzoate} + \text{DCC} + \text{DMAP} \rightarrow \text{Activated Intermediate} \xrightarrow{\text{Amine}} \text{Target Compound}

$$ - Yield: 70–75% after aqueous work-up and recrystallization.

Advantages : Avoids hazardous acid chlorides; suitable for laboratory-scale synthesis.

Limitations : Higher cost of reagents and longer reaction times.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors optimize reaction parameters and improve yields.

Process Overview :

- Step 1 : Methyl 4-carboxybenzoate and thionyl chloride are mixed in a microreactor at 60°C (residence time: 10 minutes).

- Step 2 : The acid chloride intermediate is reacted with 1-(furan-2-yl)propan-2-amine in a second reactor at 25°C (residence time: 30 minutes).

- Yield : 85–90% with >99% purity via in-line liquid-liquid separation.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Acid Chloride Route | SOCl₂, TEA, DCM | 0–5°C, 4 hours | 75–80% | >98% | High |

| Carbodiimide Coupling | DCC, DMAP, DMF | RT, 16 hours | 70–75% | >95% | Moderate |

| Continuous Flow | SOCl₂, Microreactor | 60°C, 10 minutes | 85–90% | >99% | Industrial |

Key Observations :

- The acid chloride method offers the best balance of yield and scalability for laboratory use.

- Continuous flow synthesis is optimal for industrial applications due to superior yield and reduced waste.

Optimization Strategies and Challenges

Solvent Selection

Scientific Research Applications

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbamate moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The compound’s structure can be compared to several methyl benzoate derivatives with varying substituents:

Key Observations:

- Heterocyclic Influence : The furan group in 3v and the target compound may confer π-π stacking interactions, while the benzimidazole in compound 1 offers hydrogen-bonding capabilities due to its NH groups .

2.3 Physicochemical and Functional Properties

- Thermal Stability : The carbamoyl group in the target compound is less prone to hydrolysis than the ester in 3v but more reactive than the trifluoroacetamido group in 8a .

- Crystallinity : While crystallographic data are absent, compounds like 1 (with rigid benzimidazole) may exhibit higher melting points than the target compound or 3v , which is an oil .

- Biological Relevance : The trifluoroacetamido group in 8a is common in protease inhibitors, while benzimidazoles (compound 1 ) are prevalent in anticancer agents. The furan-carbamoyl combination in the target compound may target microbial or inflammatory pathways .

2.4 Challenges and Opportunities

- Synthetic Challenges : Introducing the carbamoyl group may require coupling agents (e.g., EDCI/HOBt), whereas 3v avoids this via direct alkylation .

- Application Potential: The target compound’s hybrid structure could bridge the bioactivity of furans (e.g., antifungal properties) and the stability of carbamates, warranting further pharmacological profiling.

Biological Activity

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate, with the CAS number 1219914-45-0, is a synthetic organic compound that exhibits potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of carbamates and features a benzoate ester linked to a furan ring through a propan-2-yl group. The molecular formula is , and it has a molecular weight of approximately 273.31 g/mol. The structure is significant for its interactions with biological targets due to the presence of functional groups that can engage in various chemical reactions.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors in biological systems. The furan ring and carbamate moiety can form hydrogen bonds and hydrophobic interactions with active sites, potentially leading to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, impacting cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer activity. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved include modulation of cell cycle progression and apoptosis-related signaling.

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Data Summary Table

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Cancer Cells (e.g., HeLa, MCF7) | Inhibition of proliferation, induction of apoptosis | |

| Antimicrobial | Bacterial Strains (e.g., E. coli, S. aureus) | Broad-spectrum antibacterial activity |

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on HeLa cells. Results indicated significant reduction in cell viability at concentrations above 10 µM, with increased markers for apoptosis observed through flow cytometry analysis.

- Antimicrobial Efficacy : In vitro assays tested the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli, indicating promising antibacterial properties.

Q & A

Q. What are the typical synthetic routes for Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer: The synthesis involves three primary steps:

Furan ring formation : Cyclization of precursors (e.g., dihydroxyacetone derivatives) under acidic or basic conditions. Temperature control (80–100°C) and precursor purity are critical to avoid side reactions .

Carbamoylation : Reaction of the furan-containing intermediate with isocyanate derivatives (e.g., 4-isocyanatobenzoate) using base catalysts (e.g., triethylamine) in polar aprotic solvents (e.g., DMF). Solvent polarity and reaction time (12–24 hrs) influence yield .

Esterification : Methanol and acid catalysts (e.g., H₂SO₄) under reflux (6–8 hrs). Catalyst concentration (0.5–1.0 M) and drying of intermediates are essential for high purity .

Q. Table 1: Key Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|---|

| 1 | Cyclization | H₂SO₄, 90°C, 8 hrs | Precursor purity, temperature |

| 2 | Carbamoylation | Triethylamine, DMF, 24 hrs | Solvent polarity, anhydrous conditions |

| 3 | Esterification | H₂SO₄, MeOH, reflux | Catalyst concentration, drying |

Q. How is the compound characterized using spectroscopic and crystallographic methods to confirm its molecular structure?

Methodological Answer:

- ¹H/¹³C NMR : Assignments focus on furan protons (δ 6.2–7.4 ppm), carbamoyl NH (δ 8.1–8.3 ppm), and ester methyl groups (δ 3.8–4.0 ppm). Coupling constants confirm stereochemistry .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond angles and torsional strain. Challenges include disordered solvent molecules, addressed using SQUEEZE in PLATON .

- HPLC-MS : Purity (>98%) is verified using C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion detection (m/z 315.4) .

Q. Table 2: Characterization Data

| Method | Key Parameters | Example Findings |

|---|---|---|

| ¹H NMR | δ 8.2 (s, NH), δ 6.8 (furan) | Confirmed integration ratios |

| X-ray | Space group P2₁/c, Z=4 | Bond length C=O: 1.21 Å |

| HPLC | Retention time: 12.3 min | Purity: 98.5% |

Q. What are the primary biological targets or mechanisms of action investigated for this compound in medicinal chemistry research?

Methodological Answer:

- Enzyme Inhibition : The carbamoyl group interacts with serine hydrolases (e.g., acetylcholinesterase) via hydrogen bonding. IC₅₀ values are determined using Ellman’s assay .

- Receptor Binding : Furan and benzoate moieties exhibit affinity for G-protein-coupled receptors (GPCRs), assessed via radioligand displacement assays .

- Antimicrobial Activity : MIC testing against E. coli and S. aureus reveals moderate activity (MIC = 32–64 µg/mL), attributed to membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained during structural elucidation?

Methodological Answer:

- Multi-Software Validation : Cross-refine data using SHELXL , Olex2, and Phenix. Discrepancies in thermal parameters may indicate disordered solvent, resolved via partial occupancy modeling .

- Twinned Data Analysis : For overlapping reflections, use HKLF 5 format in SHELXL and the TWIN/BASF commands to deconvolute datasets .

- High-Resolution Synchrotron Data : Collect data at λ = 0.7–1.0 Å to improve resolution (<0.8 Å), reducing R₁ values below 0.05 .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with morpholine, piperidine, or thiomorpholine groups. Bioassays (e.g., cytotoxicity) prioritize morpholine derivatives for enhanced solubility .

- Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2). Electrostatic complementarity guides substituent selection .

- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (furan oxygen) and hydrophobic regions (benzene ring) using Schrödinger’s Phase .

Q. Table 3: SAR of Key Derivatives

| Derivative | Substituent | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Morpholine analog | N-Morpholine | 12.3 | 5.8 |

| Piperidine analog | N-Piperidine | 28.7 | 3.2 |

| Thiomorpholine analog | S-Morpholine | 9.4 | 4.1 |

Q. What advanced analytical techniques are recommended for detecting degradation products under varying environmental conditions?

Methodological Answer:

- LC-HRMS : Hyphenated with Q-TOF detectors to identify oxidative products (e.g., benzoic acid derivatives) via exact mass (<2 ppm error) .

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1 M HCl/NaOH), and thermal stress (40–60°C). Monitor using PDA detectors .

- Stability-Indicating Methods : Develop gradient HPLC methods (e.g., 10–90% acetonitrile in 20 min) to separate degradation peaks with resolution >2.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.